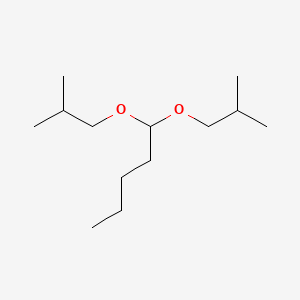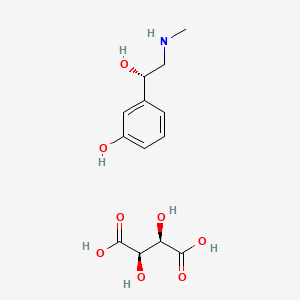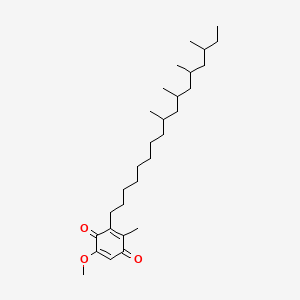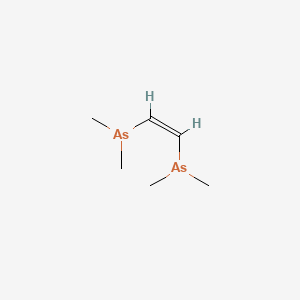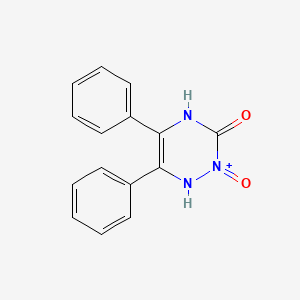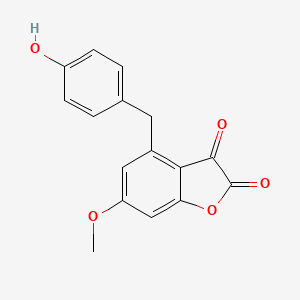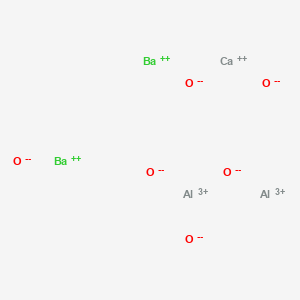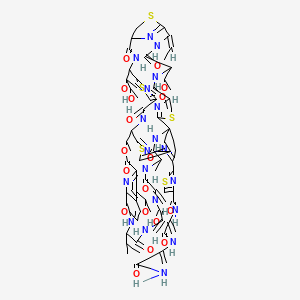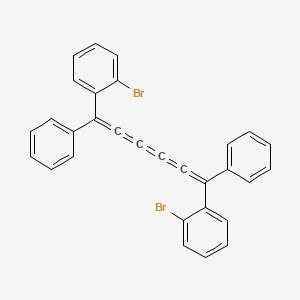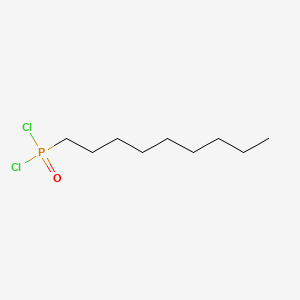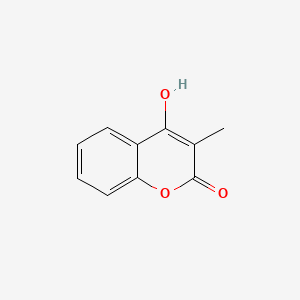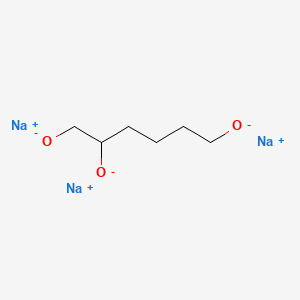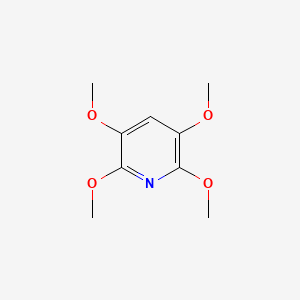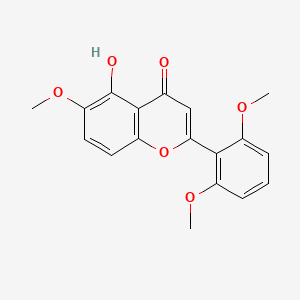
Zapotinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zapotinin is a member of flavonoids and an ether.
Zapotinin is a natural product found in Casimiroa edulis with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Occurrence
Zapotinin, identified as 5-hydroxy-2′,5,6-trimethoxyflavone, is derived from the root bark of Casimiroa edulis Llave et Lex. It is a type of flavonoid characterized by a unique structure, notably for having a single oxygen substituent in ring B at the 2′-position, which is unusual in nature (Sondheimer & Meisels, 1960).
Ethnobotanical Uses
The Zapotec inhabitants of the Sierra de Oaxaca, Mexico, have a rich tradition of using various plant species, including those containing zapotinin, for medicinal purposes. They use these plants to treat a variety of ailments, although scientific validation and understanding of the therapeutic potential of these plants, including zapotinin, are still in developmental stages (Frei, Baltisberger, Sticher, & Heinrich, 1998).
Potential Therapeutic Applications
Zapotinin has been identified for its potential in various therapeutic applications. Studies suggest it could be effective in managing hepatic, renal, and splenic injuries, indicating its potential in treating multi-organ injuries associated with toxicity (Henneh et al., 2020). Furthermore, zapotinin has demonstrated activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent, highlighting its broad biological potential and suggesting its usefulness as a therapeutic substance (Strawa, Jakimiuk, & Tomczyk, 2021).
Anticancer Properties
Research has shown that zapotinin and related compounds can induce cell differentiation and apoptosis in cancer cell lines, indicating potential as a chemopreventive agent against cancer. The compound inhibits activities associated with cancer cell proliferation and may have applications in cancer therapy (Maiti et al., 2007).
Antidiabetic and Antilipidemic Effects
Studies involving Manilkara zapota, which contains zapotinin, have shown significant antidiabetic and antilipidemic effects. These findings support the potential use of zapotinin in the prevention and management of conditions like obesity and diabetes (Barbalho et al., 2015).
Propiedades
Número CAS |
14813-20-8 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.32 |
Nombre IUPAC |
2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3 |
Clave InChI |
BFXYIQRRGIMMSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



